(+)-alpha-Cyperone chemical properties and structure
(+)-alpha-Cyperone chemical properties and structure
An In-depth Technical Guide to (+)-alpha-Cyperone: Chemical Properties and Structure
Introduction
(+)-alpha-Cyperone is a sesquiterpenoid that has been identified in the rhizomes of Cyperus rotundus and has a range of biological activities.[1] This technical guide provides a comprehensive overview of the chemical properties and structure of (+)-alpha-Cyperone, intended for researchers, scientists, and professionals in drug development.
Chemical Properties
The chemical and physical properties of (+)-alpha-Cyperone are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂O | [2][3][4] |
| Molecular Weight | 218.33 g/mol | [2][3][4] |
| Appearance | Yellow liquid or colorless oil | [5][6][7] |
| Melting Point | 232 °C | [5][6][8] |
| Boiling Point | 177 °C at 20 Torr; 320.40 °C at 760 mmHg (estimated) | [5][6][8][9] |
| Density | 0.9946 g/cm³ at 25 °C | [5][6][8] |
| Flash Point | 142.8 °C (289.0 °F) TCC (estimated) | [6][9] |
| Vapor Pressure | 0.000319 mmHg at 25°C | [6] |
| Refractive Index | 1.503 | [6] |
| Solubility | Soluble in DMSO, DMF, and Ethanol.[1][4] Slightly soluble in Chloroform and Methanol.[5][8] Insoluble or slightly soluble in water (1.84 mg/L at 25 °C estimated).[9][10] |
Chemical Structure
The structural identifiers for (+)-alpha-Cyperone are detailed below, providing a complete description of its chemical makeup.
| Identifier | Value | Source(s) |
| IUPAC Name | (4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | [2][3] |
| CAS Number | 473-08-5 | [1][2] |
| SMILES | CC1=C2C--INVALID-LINK--C(=C)C | [2][3] |
| InChI | InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m1/s1 | [1][2][3] |
| InChIKey | KUFXJZXMWHNCEH-DOMZBBRYSA-N | [1][2][3] |
Experimental Protocols
Isolation and Purification of (+)-alpha-Cyperone from Cyperus rotundus
A common method for isolating (+)-alpha-Cyperone involves extraction from the rhizomes of Cyperus rotundus. One documented protocol utilizes supercritical fluid extraction followed by high-speed counter-current chromatography (HSCCC).[11]
1. Supercritical Fluid Extraction (SFE):
-
Objective: To obtain the essential oil containing α-cyperone from Cyperus rotundus.[11]
-
Apparatus: Supercritical fluid extractor.
-
Procedure:
2. High-Speed Counter-Current Chromatography (HSCCC):
-
Objective: To separate and purify α-cyperone from the essential oil.[11][12]
-
Apparatus: High-speed counter-current chromatograph.
-
Procedure:
-
A two-phase solvent system is prepared, consisting of n-hexane, acetonitrile, acetone, and water in a 7:6:0.5:1.5 v/v ratio.[12] Another study used a system of n-hexane-ethyl acetate-methanol-water (1:0.2:1.1:0.2, v/v).[11]
-
The separation is performed with the lower phase acting as the mobile phase.[11]
-
The flow rate is maintained at 2.0 ml/min in a head-to-tail elution mode.[11]
-
This method has been shown to yield α-cyperone with a purity of over 99% from 2.0 g of the essential oil of C. rotundus.[12]
-
Analysis of Anti-Inflammatory Activity in RAW 264.7 Macrophages
The anti-inflammatory properties of (+)-alpha-Cyperone have been investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[13]
1. Cell Culture and Treatment:
-
RAW 264.7 macrophages are cultured in appropriate media.
-
Cells are stimulated with LPS to induce an inflammatory response.[13]
-
Varying concentrations of α-cyperone are added to assess its inhibitory effects.[13]
2. Measurement of Inflammatory Mediators:
-
Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Production: The levels of PGE2 and NO in the cell culture supernatant are measured using an EIA assay kit.[13]
-
Gene and Protein Expression: The expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are quantified using real-time RT-PCR and Western blot analysis.[13]
3. NF-κB Activity Assay:
-
A luciferase reporter assay is performed to determine the effect of α-cyperone on the transcriptional activity of NF-κB.[13]
-
The nuclear translocation of the p65 subunit of NF-κB is also assessed, often through Western blotting of nuclear and cytoplasmic fractions or immunofluorescence microscopy.[13]
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition
(+)-alpha-Cyperone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][13][14] Upon stimulation by LPS, the p65 subunit of NF-κB translocates to the nucleus, leading to the transcription of pro-inflammatory genes like COX-2 and IL-6.[10][13] (+)-alpha-Cyperone treatment suppresses the nuclear translocation of p65, thereby down-regulating the expression of these inflammatory mediators.[10][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. (+)-alpha-Cyperone | C15H22O | CID 6452086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorlab.com [biorlab.com]
- 4. nbinno.com [nbinno.com]
- 5. alpha-Cyperone CAS#: 473-08-5 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. raybiotech.com [raybiotech.com]
- 8. 473-08-5 CAS MSDS (alpha-Cyperone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. alpha-cyperone, 473-08-5 [thegoodscentscompany.com]
- 10. alpha-Cyperone | CAS:473-08-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparative isolation and purification of cyperotundone and α- cyperone from Cyperus rotundus Linn. with high speed counter-current chromatography | Semantic Scholar [semanticscholar.org]
- 13. α-Cyperone, isolated from the rhizomes of Cyperus rotundus, inhibits LPS-induced COX-2 expression and PGE2 production through the negative regulation of NFκB signalling in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alpha-Cyperone | CAS:473-08-5 | Biological Activity | ChemFaces [chemfaces.com]
